1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-ethylphenyl)urea
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Description
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-ethylphenyl)urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds structurally related to the queried chemical have been synthesized and evaluated for potential biological activities. For instance, novel pyrimidines and pyrazoles derivatives were synthesized and assessed for their antimicrobial and analgesic activities, showcasing the broader chemical family's potential in drug discovery and medicinal chemistry (Tirlapur & Noubade, 2010).
Receptor Targeting for Cancer Therapy
Another significant application is in the development of radioiodinated benzodiazepines targeting cholecystokinin receptors for potential cancer therapy. These compounds have been characterized as high-affinity selective antagonists, indicating the utility of related structures in creating diagnostic and therapeutic agents for various cancers (Akgün et al., 2009).
Materials Science Applications
In materials science, urea-functionalized metal-organic frameworks (MOFs) have been explored for gas adsorption applications, including SO2 and NH3. This research illustrates the versatility of urea derivatives in constructing materials with significant environmental and industrial applications (Glomb et al., 2017).
Chemical Synthesis and Mechanistic Studies
Further chemical studies include the exploration of reactions involving urea derivatives to synthesize complex heterocyclic compounds, such as 1,3-diazepin-2-ones, revealing insights into reaction mechanisms and synthetic strategies for accessing new chemical spaces (Fesenko et al., 2017).
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-3-17-13-15-19(16-14-17)26-25(31)28-23-24(30)29(2)21-12-8-7-11-20(21)22(27-23)18-9-5-4-6-10-18/h4-16,23H,3H2,1-2H3,(H2,26,28,31)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGASMDVOYLNVSX-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.